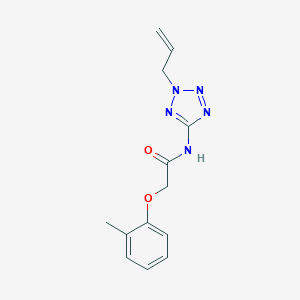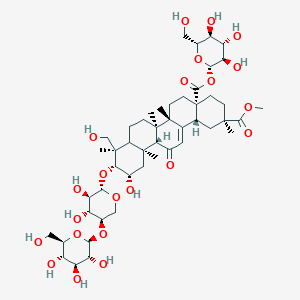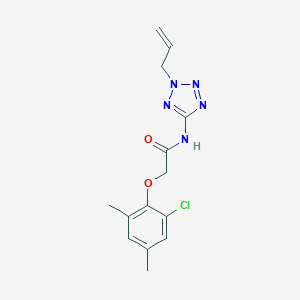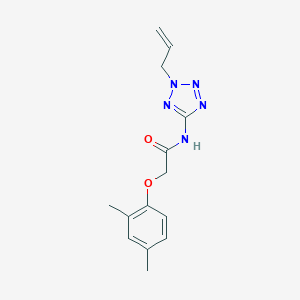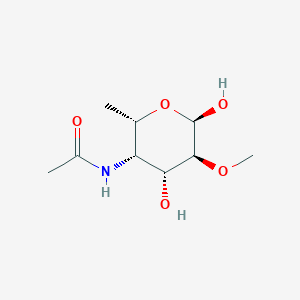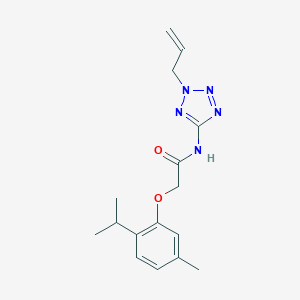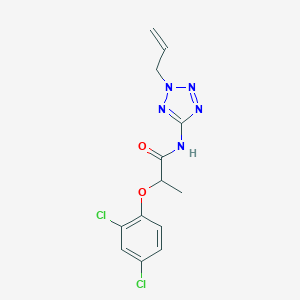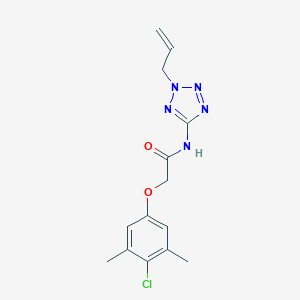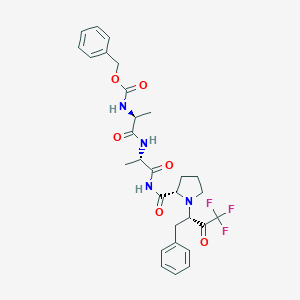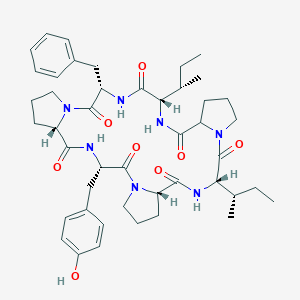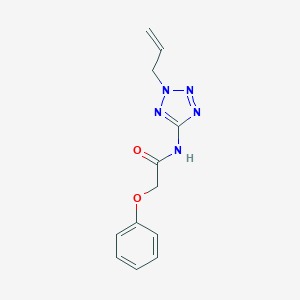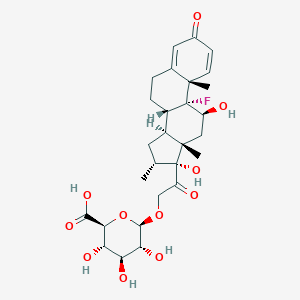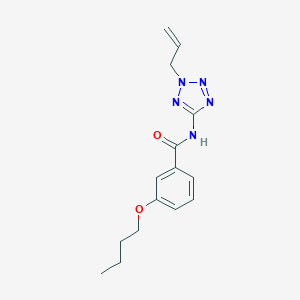
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. This compound is a prodrug that selectively targets the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain.
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is a prodrug that is selectively activated in the presence of inflammation. It targets the COX-2 enzyme, which is responsible for the production of prostaglandins, which are mediators of inflammation and pain. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is designed to selectively target COX-2 while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective targeting of COX-2 reduces inflammation and pain while minimizing gastrointestinal side effects.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has several advantages over traditional NSAIDs in lab experiments. It is more effective in reducing pain and inflammation, while causing fewer gastrointestinal side effects. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has anti-cancer properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, there are limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide in lab experiments. It is a prodrug that is selectively activated in the presence of inflammation, which may limit its effectiveness in certain experimental models. Furthermore, the cost of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide may be higher than traditional NSAIDs, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, the development of new prodrugs that selectively target COX-2 may lead to the discovery of more effective and safer anti-inflammatory drugs.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is synthesized by coupling 5-allyl-2H-tetrazol-2-ylamine with 3-butoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with a reducing agent to form the final product. The synthesis method is simple and efficient, with a yield of over 70%.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation, while causing fewer gastrointestinal side effects. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been used in animal models of Alzheimer's disease, where it has been shown to reduce inflammation and improve cognitive function.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide |
|---|---|
Formule moléculaire |
C15H19N5O2 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
3-butoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O2/c1-3-5-10-22-13-8-6-7-12(11-13)14(21)16-15-17-19-20(18-15)9-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3,(H,16,18,21) |
Clé InChI |
ZMFBVZDVBKEGKC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
